molecular formula C13H13F3O2 B14506943 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione CAS No. 63804-07-9

4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione

Cat. No.: B14506943
CAS No.: 63804-07-9
M. Wt: 258.24 g/mol
InChI Key: NXSHKVLRLUPJLD-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione is a fluorinated organic compound with the molecular formula C13H13F3O2. This compound is characterized by the presence of trifluoromethyl and trimethylphenyl groups, which impart unique chemical properties. It is commonly used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione is unique due to the presence of the trimethylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

63804-07-9

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

4,4,4-trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione

InChI

InChI=1S/C13H13F3O2/c1-7-4-8(2)12(9(3)5-7)10(17)6-11(18)13(14,15)16/h4-5H,6H2,1-3H3

InChI Key

NXSHKVLRLUPJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C(F)(F)F)C

Origin of Product

United States

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